molecular formula C16H12N2O4 B14585718 1,1'-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene CAS No. 61208-80-8

1,1'-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene

Cat. No.: B14585718
CAS No.: 61208-80-8
M. Wt: 296.28 g/mol
InChI Key: CAEPTDBEQKDQJM-UHFFFAOYSA-N
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Description

1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene is a chemical compound characterized by the presence of two nitro groups attached to a butadiene backbone, which is further connected to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene typically involves the nitration of 1,4-diphenyl-1,3-butadiene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 1,1’-(1,4-diaminobuta-1,3-diene-1,4-diyl)dibenzene.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s conjugated diene structure allows it to participate in cycloaddition reactions, forming new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene is unique due to its combination of nitro groups and conjugated diene structure, which imparts distinct reactivity and potential for diverse applications in synthesis and material science.

Properties

CAS No.

61208-80-8

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

(1,4-dinitro-4-phenylbuta-1,3-dienyl)benzene

InChI

InChI=1S/C16H12N2O4/c19-17(20)15(13-7-3-1-4-8-13)11-12-16(18(21)22)14-9-5-2-6-10-14/h1-12H

InChI Key

CAEPTDBEQKDQJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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